molecular formula C20H15ClN4OS2 B2526082 2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 901258-58-0

2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B2526082
CAS No.: 901258-58-0
M. Wt: 426.94
InChI Key: CLDVNFSEXRJDID-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a structurally complex molecule featuring a hybrid heterocyclic scaffold. Its core consists of a 1H-imidazole ring substituted with 4-chlorophenyl and phenyl groups at positions 2 and 5, respectively. A sulfanyl-linked acetamide moiety bridges the imidazole to a 1,3-thiazol-2-yl group.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS2/c21-15-8-6-14(7-9-15)18-24-17(13-4-2-1-3-5-13)19(25-18)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDVNFSEXRJDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, including the formation of the imidazole and thiazole rings, followed by their coupling. One common method involves the reaction of 4-chlorophenyl and phenyl-substituted imidazole with a thiazole derivative under specific conditions such as the presence of a base like potassium carbonate (K2CO3) and a solvent like dry toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or heterocyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Implications :

  • The imidazole core in the target compound may enhance hydrogen-bonding interactions compared to the triazole in Analog 1, which is more metabolically stable but less polar .
  • The thiazole group (vs.
  • Unlike Analog 2’s acryloyl-phenoxy system, the target’s sulfanyl-acetamide linkage offers conformational flexibility, which could modulate target binding kinetics .

Comparative Pharmacological and Physicochemical Profiles

Table 2: Inferred Properties Based on Structural Analogues

Parameter Target Compound Analog 1 Analog 2
Solubility Moderate (polar thiazole vs. hydrophobic chlorophenyl) Low (methoxyphenyl increases lipophilicity) Variable (depends on acryloyl substituents)
Metabolic Stability Likely moderate (imidazole susceptible to oxidation) High (triazole resists degradation) Low (phenoxy linkage prone to cleavage)
Biological Targets Kinases, antimicrobial enzymes Anticancer agents (benzothiazole derivatives) Anti-inflammatory, COX inhibitors
Binding Affinity (Predicted) Moderate (AutoDock4 simulations suggest ATP-binding pocket compatibility) High (rigid triazole enhances target fit) Variable (acryloyl groups modulate activity)

Key Observations :

  • The 4-chlorophenyl group in the target compound and Analog 1 is associated with enhanced hydrophobic interactions in enzyme binding pockets, a feature leveraged in kinase inhibitors .
  • Analog 2’s acryloyl substituents enable covalent binding to cysteine residues in targets like COX-2, whereas the target compound’s non-covalent interactions may offer reversible inhibition .

Research Findings and Methodological Approaches

Computational Insights:

  • Docking Studies : AutoDock4 simulations predict that the target compound’s thiazole group forms hydrogen bonds with kinase ATP-binding sites, though with lower affinity than Analog 1’s benzothiazole .

Experimental Gaps:

  • No in vitro or in vivo data are available for the target compound. Analog 1 shows IC₅₀ values of <1 µM against breast cancer cell lines, while Analog 2 exhibits COX-2 inhibition at 10–50 µM .

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a complex structure characterized by an imidazole ring, a thiazole ring, and various functional groups, which contribute to its pharmacological properties.

Chemical Structure

The IUPAC name of the compound reflects its complex structure:

  • IUPAC Name : 2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(thiazol-2-yl)acetamide
  • Molecular Formula : C21H17ClN4OS2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazole Ring : Achieved through the condensation of suitable aldehydes with amines.
  • Thioether Formation : The imidazole derivative is reacted with a thiol to introduce the thioether linkage.
  • Acetamide Formation : The final step involves the reaction of the thioether with an acetamide derivative under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of imidazole and thiazole rings facilitates binding interactions that may inhibit or modulate enzyme activity. The chlorophenyl and phenyl groups enhance binding affinity through hydrophobic interactions.

Antimicrobial Activity

Research indicates that compounds similar to 2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-(1,3-thiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives. The compound's ability to inhibit specific kinases or interact with ion channels suggests a mechanism for inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. For example, compounds derived from similar structures have shown strong AChE inhibitory activity with IC50 values ranging from 0.63 to 6.28 µM . Such activities are crucial for developing treatments for neurological disorders and other conditions where enzyme inhibition is beneficial.

Case Studies

StudyCompound TestedBiological ActivityIC50 Values
1Imidazole DerivativeAntibacterial against Salmonella typhi2.14 µM
2Thiazole DerivativeAChE Inhibition0.63 µM
3Related SulfonamideAnticancer ActivityNot specified

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